molecular formula C20H24O6 B593442 20-Dehydroeupatoriopicrin semiacetal CAS No. 94234-24-9

20-Dehydroeupatoriopicrin semiacetal

Cat. No. B593442
CAS RN: 94234-24-9
M. Wt: 360.406
InChI Key: GWPLGGJNZWWQIB-RKHCYLITSA-N
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Description

20-Dehydroeupatoriopicrin semiacetal is a natural compound that belongs to the chemical family of sesquiterpenoids . It is isolated from Eupatorium cannabinum L . The molecular formula of this compound is C20H24O6 and it has a molecular weight of 360.406 .


Molecular Structure Analysis

The IUPAC name of 20-Dehydroeupatoriopicrin semiacetal is (6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca [b]furan-4-yl) 5-hydroxy-2,5-dihydrofuran-3-carboxylate . The InChI Key is GWPLGGJNZWWQIB-RKHCYLITSA-N .


Physical And Chemical Properties Analysis

20-Dehydroeupatoriopicrin semiacetal is an oil . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Cytotoxic Effects in Various Cell Lines

  • Cytotoxicity in Human Lymphocytes : Olivetoric acid and physodic acid, similar to 20-Dehydroeupatoriopicrin semiacetal, show cytotoxic effects in human lymphocytes, with a significant association between cytotoxicity, oxidative stress, and genotoxicity. Low concentrations of these compounds exhibit no cytotoxic effect but high antioxidant features (Emsen et al., 2018).

  • Cytotoxicity in Human Amnion Fibroblasts : In a study involving olivetoric and physodic acid, isolated from Pseudevernia furfuracea (related to 20-Dehydroeupatoriopicrin semiacetal), these compounds exhibited cytotoxic effects on human amnion fibroblasts. They showed the potential as natural health medicine to protect against oxidative stress and genotoxicity (Emsen et al., 2017).

Antitumor and Anticancer Properties

  • Semi-Synthetic Derivatives Against Tumors : A study on semi-synthetic derivatives from eupatoriopicrin (a compound similar to 20-Dehydroeupatoriopicrin semiacetal) showed enhanced cytotoxicity against various tumor cell lines. This research suggests the potential for these compounds in cancer treatment (Woerdenbag et al., 1988).

  • Eupatoriopicrin in Cancer Therapy : Eupatoriopicrin's effects on tumor cells indicate its possible use in cancer therapy. It has shown cytostatic activity in animal models with tumors, suggesting a role in inhibiting tumor growth (Woerdenbag et al., 1987).

Miscellaneous Applications

  • Potential in Neuroendocrine Challenges : Research involving substances similar to 20-Dehydroeupatoriopicrin semiacetal has demonstrated potential in neuroendocrine applications. For example, oral administration of citalopram, a compound with some similarities, showed effectiveness in neuroendocrine challenge tests (Henning & Netter, 2002).

properties

IUPAC Name

(6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 5-hydroxy-2,5-dihydrofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O6/c1-11-5-4-6-12(2)8-16(18-13(3)19(22)25-15(18)7-11)26-20(23)14-9-17(21)24-10-14/h6-7,9,15-18,21H,3-5,8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPLGGJNZWWQIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(C(CC(=CCC1)C)OC(=O)C3=CC(OC3)O)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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